Fluorescence Detection Limit vs. Octyl Glucopyranoside – Ultrasensitivity
BPN exhibits an exceptional detection limit of ~100 pM for octyl β-D-glucopyranoside in dichloromethane, establishing it as one of the most sensitive fluorescent probes for this class of monosaccharide [1]. In comparison, the structurally analogous 2,7-bis(1H-indol-2-yl)ethynyl-1,8-naphthyridine (BIN) lacks a direct fluorescence response entirely, producing only circular dichroism signals upon saccharide binding [2].
| Evidence Dimension | Analytical detection limit for octyl β-D-glucopyranoside |
|---|---|
| Target Compound Data | ~100 pM (0.1 nM) |
| Comparator Or Baseline | BIN (indole analog): No fluorescence response |
| Quantified Difference | >4 orders of magnitude improvement in detectable signal modality vs. BIN |
| Conditions | CH2Cl2 solvent; fluorescence spectroscopy |
Why This Matters
For applications requiring trace-level monosaccharide detection, BPN provides a quantitative fluorescence readout at pM concentrations that BIN cannot deliver.
- [1] Liao, J.-H.; Chen, C.-T.; Chou, H.-C.; Cheng, C.-C.; Chou, P.-T.; Fang, J.-M.; Slanina, Z.; Chow, T. J. 2,7-Bis(1H-pyrrol-2-yl)ethynyl-1,8-naphthyridine: An Ultrasensitive Fluorescent Probe for Glucopyranoside. Org. Lett. 2002, 4, 3107–3110. View Source
- [2] Fang, J.-M.; Selvi, S.; Liao, J.-H.; Slanina, Z.; Chen, C.-T.; Chou, P.-T. Fluorescent and Circular Dichroic Detection of Monosaccharides by Molecular Sensors: Bis[(Pyrrolyl)ethynyl]naphthyridine and Bis[(Indolyl)ethynyl]naphthyridine. J. Am. Chem. Soc. 2004, 126, 3559–3566. View Source
